molecular formula C20H18N2O4S B6012628 methyl 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoate CAS No. 331750-23-3

methyl 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoate

Cat. No.: B6012628
CAS No.: 331750-23-3
M. Wt: 382.4 g/mol
InChI Key: NXSFQHNKHVQUNQ-UHFFFAOYSA-N
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Description

Methyl 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoate is a complex organic compound with a molecular formula of C20H18N2O4S This compound is known for its unique structural features, which include a benzoate ester, a phenylsulfonyl group, and a pyridinylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoate Ester: The starting material, 4-aminobenzoic acid, is esterified using methanol and a strong acid catalyst such as sulfuric acid to form methyl 4-aminobenzoate.

    Sulfonylation: The amino group of methyl 4-aminobenzoate is then reacted with phenylsulfonyl chloride in the presence of a base like triethylamine to introduce the phenylsulfonyl group, yielding methyl 4-(phenylsulfonylamino)benzoate.

    Pyridinylation: Finally, the sulfonylated intermediate is reacted with 2-chloropyridine under basic conditions to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or phenylsulfonyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridinyl or phenylsulfonyl derivatives.

Scientific Research Applications

Methyl 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoate involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, while the pyridinyl moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(phenylsulfonylamino)benzoate
  • Methyl 4-{[(phenylsulfonyl)(3-pyridinyl)amino]methyl}benzoate
  • Methyl 4-{[(phenylsulfonyl)(4-pyridinyl)amino]methyl}benzoate

Uniqueness

Methyl 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoate is unique due to the specific positioning of the pyridinyl group, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The 2-pyridinyl position allows for distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-[[benzenesulfonyl(pyridin-2-yl)amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-26-20(23)17-12-10-16(11-13-17)15-22(19-9-5-6-14-21-19)27(24,25)18-7-3-2-4-8-18/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSFQHNKHVQUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN(C2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801185489
Record name Methyl 4-[[(phenylsulfonyl)-2-pyridinylamino]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331750-23-3
Record name Methyl 4-[[(phenylsulfonyl)-2-pyridinylamino]methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331750-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[(phenylsulfonyl)-2-pyridinylamino]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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